molecular formula C8H9ClO2S B097476 4-Ethylbenzenesulfonyl chloride CAS No. 16712-69-9

4-Ethylbenzenesulfonyl chloride

Cat. No. B097476
CAS RN: 16712-69-9
M. Wt: 204.67 g/mol
InChI Key: LACFLXDRFOQEFZ-UHFFFAOYSA-N
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Patent
US04874894

Procedure details

With stirring, 929.0 g phosphorus oxychloride was added to 836.0 g ethylbenzene. The resulting mixture was heated to approximately 69° C. and 599.0 g of 100 percent sulfuric acid was added over approximately sixteen minutes with the temperature rising to approximately 78° C. and it continued to slowly rise over approximately thirty-seven minutes to approximately 84° C. The mixture was held at approximately 80° C. for about two hours and then maintained at approximately 90° C. for an additional three hours. After cooling to approximately 82° C. the reaction mixture was poured slowly onto a mixture of 1500.0 ml water and 1500.0 g ice keeping the temperature under 5° C. with the addition of 440.0 g ice. After approximately ten minutes of stirring, the agitation was stopped and the mixture separated into two layers. The lower layer containing the product was separated and immediately poured onto 500.0 g of ice and 3500.0 ml of ice water was added. After approximately twenty minutes of stirring, the layers were separated to obtain 1400.0 ml of 4-ethylbenzenesulfonyl chloride.
Quantity
929 g
Type
reactant
Reaction Step One
Quantity
836 g
Type
reactant
Reaction Step One
Quantity
599 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
440 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].[S:14](=[O:18])(=O)(O)[OH:15]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([Cl:3])(=[O:18])=[O:15])=[CH:10][CH:9]=1)[CH3:7]

Inputs

Step One
Name
Quantity
929 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
836 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
599 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
440 g
Type
reactant
Smiles
Step Four
Name
ice
Quantity
1500 g
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
69 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to approximately 78° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 90° C. for an additional three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to approximately 82° C. the reaction mixture
STIRRING
Type
STIRRING
Details
After approximately ten minutes of stirring
CUSTOM
Type
CUSTOM
Details
the mixture separated into two layers
ADDITION
Type
ADDITION
Details
The lower layer containing the product
CUSTOM
Type
CUSTOM
Details
was separated
ADDITION
Type
ADDITION
Details
immediately poured onto 500.0 g of ice and 3500.0 ml of ice water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After approximately twenty minutes of stirring
CUSTOM
Type
CUSTOM
Details
the layers were separated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 1400 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.